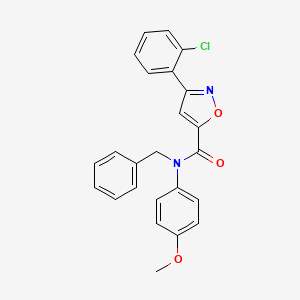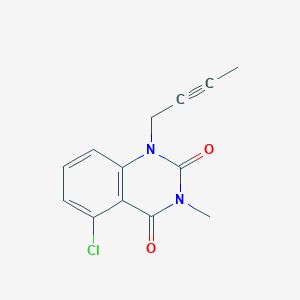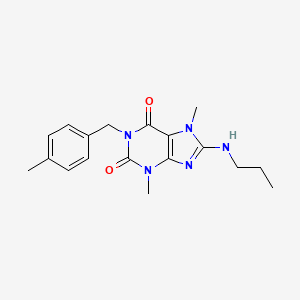
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCO and has been extensively studied for its biochemical and physiological effects.
科学研究应用
BCO has shown potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. In cancer therapy, BCO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells (Wang et al., 2019). In neuroprotection, BCO has been shown to protect neurons from oxidative stress and reduce inflammation in the brain (Yang et al., 2019). In anti-inflammatory effects, BCO has been shown to reduce inflammation in the lungs and liver (Ma et al., 2019).
作用机制
The mechanism of action of BCO involves the inhibition of various enzymes and signaling pathways. BCO has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling (Wang et al., 2019). BCO has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways (Yang et al., 2019). Additionally, BCO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation (Ma et al., 2019).
Biochemical and Physiological Effects:
BCO has been shown to have various biochemical and physiological effects. In cancer cells, BCO has been shown to induce apoptosis and inhibit the proliferation of cancer cells (Wang et al., 2019). In neurons, BCO has been shown to protect against oxidative stress and reduce inflammation in the brain (Yang et al., 2019). In the lungs and liver, BCO has been shown to reduce inflammation and oxidative stress (Ma et al., 2019).
实验室实验的优点和局限性
One of the advantages of using BCO in lab experiments is its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Additionally, BCO has been shown to have low toxicity and high selectivity for its targets (Miao et al., 2018). However, one of the limitations of using BCO in lab experiments is its low solubility in water, which can make it difficult to administer (Wang et al., 2019).
未来方向
There are several future directions for the research of BCO. One future direction is the development of BCO analogs with improved solubility and selectivity for its targets. Another future direction is the investigation of BCO in combination with other drugs for cancer therapy. Additionally, the potential applications of BCO in other fields of research, such as cardiovascular disease and diabetes, can also be explored.
Conclusion:
In conclusion, BCO is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of BCO involves the reaction of 2-chlorobenzonitrile with 4-methoxybenzylamine in the presence of potassium carbonate as a base. BCO has shown potential applications in cancer therapy, neuroprotection, and anti-inflammatory effects. The mechanism of action of BCO involves the inhibition of various enzymes and signaling pathways. BCO has been shown to have various biochemical and physiological effects, including inducing apoptosis, protecting against oxidative stress, and reducing inflammation. One of the advantages of using BCO in lab experiments is its potential applications in various fields of research, while one of the limitations is its low solubility in water. There are several future directions for the research of BCO, including the development of BCO analogs and investigation of BCO in combination with other drugs for cancer therapy.
合成方法
The synthesis of BCO involves the reaction of 2-chlorobenzonitrile with 4-methoxybenzylamine in the presence of potassium carbonate as a base. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to yield BCO. The overall yield of this synthesis method is approximately 40% (Miao et al., 2018).
属性
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-19-13-11-18(12-14-19)27(16-17-7-3-2-4-8-17)24(28)23-15-22(26-30-23)20-9-5-6-10-21(20)25/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPYUUQWMCUMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine](/img/structure/B2854662.png)

![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)




![N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide](/img/structure/B2854673.png)


![3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2854678.png)
![1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2854679.png)
